molecular formula C23H19Cl2NO3 B3541797 3,4-dichlorobenzyl N-(diphenylacetyl)glycinate

3,4-dichlorobenzyl N-(diphenylacetyl)glycinate

Cat. No.: B3541797
M. Wt: 428.3 g/mol
InChI Key: HDNKOACCDAEZMN-UHFFFAOYSA-N
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Description

“3,4-dichlorobenzyl N-(diphenylacetyl)glycinate” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), which is substituted with two chlorine atoms at the 3rd and 4th positions. The “N-(diphenylacetyl)glycinate” part suggests the presence of a glycinate (an amino acid derivative) that is attached to a diphenylacetyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of the dichlorobenzyl group might make it susceptible to reactions involving aromatic substitution or nucleophilic substitution.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . These might include its solubility, melting point, boiling point, and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include pharmaceutical research, materials science, or chemical synthesis .

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl 2-[(2,2-diphenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO3/c24-19-12-11-16(13-20(19)25)15-29-21(27)14-26-23(28)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,22H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNKOACCDAEZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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